4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5ClF3IO It is a halogenated benzene derivative, characterized by the presence of chlorine, iodine, and trifluoroethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene precursor. For instance, starting with 4-chloro-2-iodophenol, the trifluoroethoxy group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The trifluoroethoxy group can be involved in oxidation-reduction reactions, altering the electronic properties of the benzene ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different substituent using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, 2,2,2-trifluoroethanol, and suitable solvents like dimethylformamide (DMF).
Electrophilic Substitution: Halogenating agents such as iodine monochloride (ICl) or bromine (Br2).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzene derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoroethoxy group and the halogen atoms. These groups can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-iodo-1-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
2-Chloro-4-iodo-1-(trifluoromethyl)benzene: Another isomer with different positions of the substituents on the benzene ring.
Uniqueness
4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties compared to similar compounds
Properties
IUPAC Name |
4-chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3IO/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDDSVPEKHHXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3IO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.48 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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